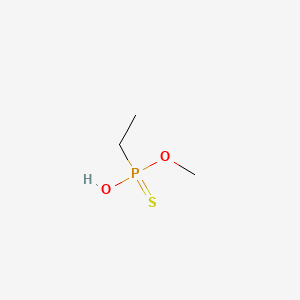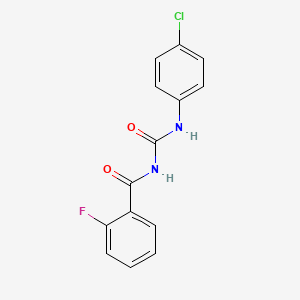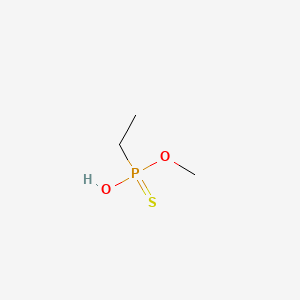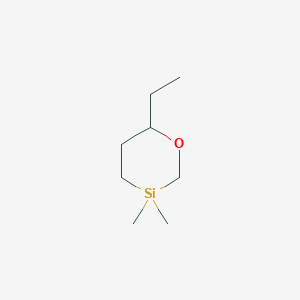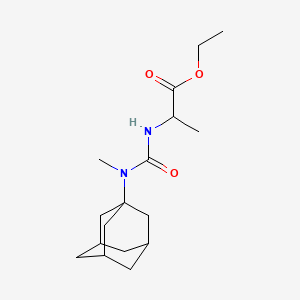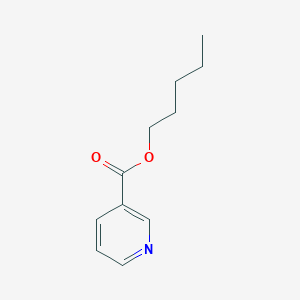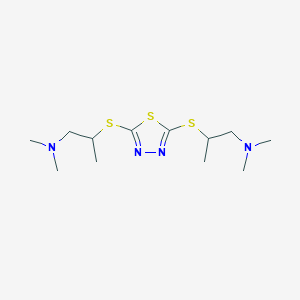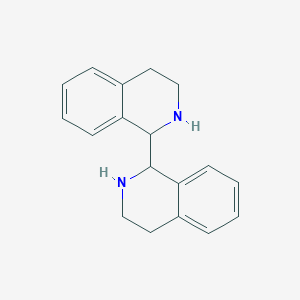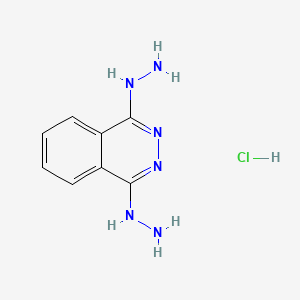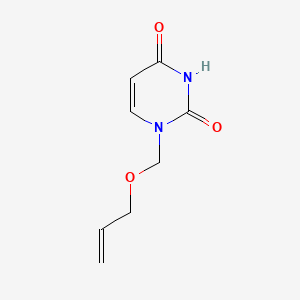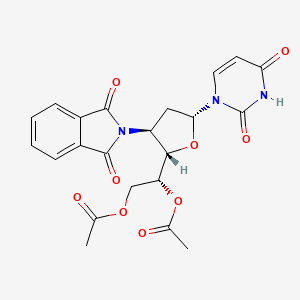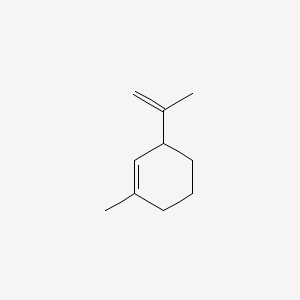
Cyclohexene, 1-methyl-3-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of cyclohexene, featuring a methyl group and a methylethenyl group attached to the cyclohexene ring. It is a colorless, volatile liquid that is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common method involves the partial hydrogenation of toluene to form methylcyclohexane, which is then subjected to further chemical reactions to introduce the methylethenyl group . The reaction conditions typically involve the use of a ruthenium catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-methyl-3-(1-methylethenyl)- often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. The compound is then purified through distillation and other separation techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclohexene, 1-methyl-3-(1-methylethenyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexene, 1-methyl-3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be compared with other similar compounds such as:
1-Methylcyclohexene: A structural isomer with a different arrangement of the methyl and methylethenyl groups.
3-Methylcyclohexene: Another isomer with the methyl group attached to a different carbon atom on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group attached to the fourth carbon atom.
The uniqueness of cyclohexene, 1-methyl-3-(1-methylethenyl)- lies in its specific structural arrangement, which imparts distinct chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
499-03-6 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-methyl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,10H,1,4-6H2,2-3H3 |
Clé InChI |
UXZIDIYMFIBDKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


